molecular formula C9H11IN2O B12116476 N-(2-Aminoethyl)-3-iodobenzamide CAS No. 145343-77-7

N-(2-Aminoethyl)-3-iodobenzamide

Cat. No.: B12116476
CAS No.: 145343-77-7
M. Wt: 290.10 g/mol
InChI Key: LHMZFCDJNBEYJL-UHFFFAOYSA-N
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Description

Benzamide, N-(2-aminoethyl)-3-iodo- is a chemical compound that belongs to the class of benzamides It is characterized by the presence of an iodine atom at the 3-position of the benzamide ring and an aminoethyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-(2-aminoethyl)-3-iodo- typically involves the iodination of a precursor benzamide compound. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the benzamide ring in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at elevated temperatures.

Industrial Production Methods

Industrial production of Benzamide, N-(2-aminoethyl)-3-iodo- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-(2-aminoethyl)-3-iodo- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the iodine atom to a less reactive species.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like thiols, amines, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can produce a variety of functionalized benzamides.

Scientific Research Applications

Benzamide, N-(2-aminoethyl)-3-iodo- has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of Benzamide, N-(2-aminoethyl)-3-iodo- involves its interaction with specific molecular targets. The iodine atom plays a crucial role in its reactivity, allowing it to form covalent bonds with target molecules. This interaction can disrupt normal cellular processes, leading to its biological effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Benzamide: Lacks the iodine atom and aminoethyl group, making it less reactive.

    N-(2-aminoethyl)benzamide: Similar structure but without the iodine atom.

    3-iodobenzamide: Contains the iodine atom but lacks the aminoethyl group.

Uniqueness

Benzamide, N-(2-aminoethyl)-3-iodo- is unique due to the presence of both the iodine atom and the aminoethyl group

Properties

CAS No.

145343-77-7

Molecular Formula

C9H11IN2O

Molecular Weight

290.10 g/mol

IUPAC Name

N-(2-aminoethyl)-3-iodobenzamide

InChI

InChI=1S/C9H11IN2O/c10-8-3-1-2-7(6-8)9(13)12-5-4-11/h1-3,6H,4-5,11H2,(H,12,13)

InChI Key

LHMZFCDJNBEYJL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)I)C(=O)NCCN

Origin of Product

United States

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